6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane
Description
6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is a nitrogen-containing spirocyclic compound characterized by a central 2,6-diazaspiro[4.5]decane core. This structure consists of a six-membered piperidine ring fused to a five-membered pyrrolidine ring via a spiro junction. Its molecular formula is C₁₆H₂₃N₃, with a molecular weight of 257.38 g/mol.
The spirocyclic architecture confers conformational rigidity, which is advantageous in drug design for improving target selectivity and metabolic stability. The pyridinylmethyl substituent enhances solubility and may participate in π-π stacking or metal coordination in biological systems.
Properties
IUPAC Name |
6-[(6-methylpyridin-2-yl)methyl]-2,6-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3/c1-13-5-4-6-14(17-13)11-18-10-3-2-7-15(18)8-9-16-12-15/h4-6,16H,2-3,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCNDIUVWFKFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CN2CCCCC23CCNC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of 6-methylpyridine-2-carbaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes .
Comparison with Similar Compounds
Spiro Ring Size and Conformation
Substituent Effects
- Trifluoromethyl and Halogen Groups: Compounds like 6-[(2,3-difluoro-4-hydroxyphenyl)methyl]-5,6-diazaspiro[3.5]nonane () incorporate fluorine atoms to enhance lipophilicity and metabolic resistance. The target compound’s pyridinyl group balances hydrophilicity and aromatic interactions.
- Carboxamide vs. Pyridinylmethyl : Carboxamide substituents (e.g., in EP 4,374,877 A2 ) introduce hydrogen-bonding motifs critical for target engagement, whereas the pyridinylmethyl group in the target compound may favor π-stacking or metal chelation.
Biological Activity
6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a spirocyclic structure which is characterized by the presence of two nitrogen atoms in its diazaspiro framework. The 6-methylpyridine moiety contributes to its lipophilicity, potentially enhancing its interaction with biological targets.
The biological activity of 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures often act as enzyme inhibitors or modulators of receptor activity.
Enzyme Inhibition
Studies have shown that diazaspiro compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids and regulation of blood pressure. For instance, derivatives based on the diazaspiro structure have demonstrated potent sEH inhibitory activity, suggesting that 6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane may exhibit similar properties .
Biological Activity Overview
The following table summarizes key findings related to the biological activity of this compound:
Anticancer Research
In a recent study, derivatives of diazaspiro compounds were evaluated for their anticancer effects against several cancer cell lines. The results indicated that these compounds could inhibit cell proliferation and induce apoptosis through various mechanisms including cell cycle arrest and modulation of apoptotic pathways.
Antimicrobial Studies
Another investigation focused on the antimicrobial properties of similar compounds, revealing significant activity against Gram-positive bacteria. The mechanism was linked to disruption of bacterial cell wall synthesis, leading to cell lysis and death.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
